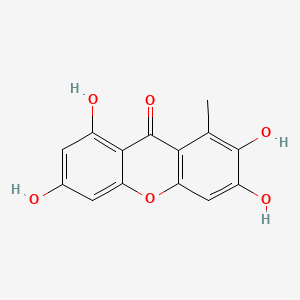

2,3,6,8-Tetrahydroxy-1-methylxanthone

描述

Overview of Xanthone (B1684191) Natural Products and Their Significance in Chemical Biology

Xanthones, characterized by a dibenzo-γ-pyrone scaffold, are a widespread class of secondary metabolites found in higher plants, fungi, and lichens. nih.gov These compounds are of considerable interest in chemical biology due to their diverse and potent biological activities. nih.gov The "privileged structure" of the xanthone core allows for a wide array of substitutions, leading to a vast number of derivatives with varied pharmacological properties. nih.gov Historically, interest in xanthones was sparked by their antimicrobial activities, with many members showing strong efficacy against Gram-positive bacteria. nih.gov In recent decades, research has unveiled a broader spectrum of bioactivities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties, making them attractive scaffolds for drug discovery and development. researchgate.netnih.gov

Classification and Structural Diversity of Xanthone Derivatives

The structural diversity of xanthones is extensive, with classification based on the nature and position of substituent groups on the core tricyclic system. nih.gov They can be broadly categorized into several main groups:

Simple Oxygenated Xanthones: These are characterized by the presence of hydroxyl, methoxy (B1213986), and other oxygen-containing groups. nih.gov

Xanthone Glycosides: These derivatives have one or more sugar moieties attached to the xanthone backbone through O- or C-glycosidic bonds. researchgate.net

Prenylated Xanthones: This large group features prenyl or other isoprenoid side chains, which often enhance their biological activity. nih.gov

Xanthonolignoids: These are formed by the combination of a xanthone unit with a lignin-derived moiety. nih.gov

Bis-xanthones: These consist of two xanthone units linked together. nih.gov

Miscellaneous Xanthones: This category includes xanthones with more complex or unusual structural modifications, such as caged xanthones. ebi.ac.uk

This structural variety, arising from different biosynthetic pathways, is a key determinant of their wide range of biological functions. researchgate.net

Historical Context and Discovery of 2,3,6,8-Tetrahydroxy-1-methylxanthone

The specific compound this compound is a relatively recent addition to the vast family of known xanthones. It was discovered as a new natural product during the investigation of secondary metabolites from a marine-derived fungus.

This novel xanthone derivative was isolated from the algicolous marine fungus Wardomyces anomalus. nih.gov The identification and structural elucidation of the compound were accomplished through extensive spectroscopic analysis, including one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), ultraviolet (UV), and infrared (IR) spectroscopy. nih.gov Its discovery highlighted the potential of marine microorganisms as a source of new and unique chemical entities.

| Compound Attribute | Details |

| IUPAC Name | 2,3,6,8-tetrahydroxy-1-methylxanthen-9-one |

| Molecular Formula | C₁₄H₁₀O₆ |

| Average Mass | 274.228 Da |

| Monoisotopic Mass | 274.04774 Da |

| Natural Source | Wardomyces anomalus (a marine fungus) |

Data sourced from ChEBI and PubChem. nih.gov

Research Landscape and Current Trends for this compound

Following its discovery, initial research on this compound has focused on characterizing its biological activity. The inaugural study on this compound reported that it exhibits significant antioxidant properties. nih.gov This is consistent with the known antioxidant potential of many hydroxylated xanthone derivatives.

Current research on this specific molecule is still in its early stages. The primary focus remains on further exploring its bioactivities and understanding its mechanism of action. Given the broad spectrum of activities seen in structurally similar xanthones, future research may investigate its potential in other areas such as anti-inflammatory, antimicrobial, or cytoprotective applications. The marine origin of the compound also opens avenues for research into the ecological role of such metabolites and the biosynthetic pathways involved in their production by Wardomyces anomalus.

| Research Finding | Associated Compound | Source Organism |

| Significant antioxidant activity | This compound | Wardomyces anomalus |

| Also isolated alongside the target compound | 2,3,4,6,8-pentahydroxy-1-methylxanthone | Wardomyces anomalus |

| Known xanthone derivative also found | 3,6,8-trihydroxy-1-methylxanthone | Wardomyces anomalus |

Table compiled from data in the discovery publication. nih.gov

Structure

3D Structure

属性

IUPAC Name |

2,3,6,8-tetrahydroxy-1-methylxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O6/c1-5-11-10(4-8(17)13(5)18)20-9-3-6(15)2-7(16)12(9)14(11)19/h2-4,15-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBXGIBBOZOVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017507 | |

| Record name | Anomalin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548740-86-9 | |

| Record name | Anomalin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biogeographical Distribution of 2,3,6,8 Tetrahydroxy 1 Methylxanthone

Isolation from Fungal Sources

The journey to identify 2,3,6,8-Tetrahydroxy-1-methylxanthone begins with marine-derived fungi, which are increasingly recognized for their capacity to produce a diverse array of secondary metabolites, including a significant number of xanthones.

The marine environment is a rich reservoir of fungi that have adapted to saline conditions and often engage in symbiotic relationships with other marine life. These fungi have proven to be prolific producers of xanthones, a class of oxygenated heterocyclic compounds. Many of these marine-derived xanthones exhibit unique substitution patterns not commonly found in their terrestrial counterparts, which is likely a result of the distinct evolutionary pressures in marine ecosystems. The isolation of these compounds typically involves the cultivation of the fungal symbiont, followed by extraction and chromatographic separation of its metabolic products.

Endophytic fungi, which live within the tissues of a host plant or alga without causing any apparent disease, are a particularly important source of novel bioactive compounds. In the marine realm, these fungi form intimate associations with macroorganisms such as algae and sponges. These symbiotic relationships are thought to play a role in the chemical defense of the host, with the fungus producing compounds that deter predators or inhibit the growth of competing organisms. It is within this context of marine endophytic fungi that this compound has been discovered.

The primary source of this compound is the marine fungal isolate identified as Wardomyces anomalus. This fungus was found to produce not only the target compound but also other related xanthone (B1684191) derivatives. Research into this species has provided the definitive link between a specific marine fungus and the production of this particular polyhydroxylated xanthone.

Fungi from the genus Arthrinium, including species like Arthrinium phaeospermum, are also known producers of a wide array of secondary metabolites, including various xanthones. While the direct isolation of this compound from an Arthrinium species has not been explicitly detailed in the same manner as from Wardomyces anomalus, the genus represents a significant and globally distributed group of fungi, including in marine environments, with the demonstrated capability of synthesizing diverse xanthone structures.

Environmental Niches and Host Organism Associations (e.g., Algae, Sponges)

The production of this compound is intrinsically linked to specific marine environmental niches and host associations. The producing fungus, Wardomyces anomalus, was isolated from the green alga Enteromorpha sp. This alga was collected from Fehmarn island in the Baltic Sea, highlighting a specific geographical location and host organism for this fungal strain.

Marine algae and sponges are common hosts for endophytic and symbiotic fungi. These macroorganisms provide a nutrient-rich and protected environment for the fungi, while the fungi may contribute to the host's defense through the production of bioactive compounds. Over half of all reported bioactive marine xanthones have been isolated from such endophytic microorganisms. This symbiotic lifestyle is a crucial factor in the production of a diverse range of chemical compounds, including polyhydroxylated xanthones.

| Fungal Species | Host Organism | Geographical Location of Isolation |

| Wardomyces anomalus | Enteromorpha sp. (Green Alga) | Fehmarn island, Baltic Sea |

Distribution Patterns of Polyhydroxylated Xanthones in Nature

Polyhydroxylated xanthones, including this compound, are part of a larger family of xanthone compounds that are widely distributed in nature. While the specific biogeographical distribution of this compound appears to be limited based on current findings, the distribution of the broader class of polyhydroxylated xanthones offers a wider perspective.

These compounds are not exclusive to marine fungi. They are well-documented secondary metabolites in a variety of organisms across different ecosystems:

Higher Plants: Xanthones are frequently found in a limited number of higher plant families, with the Gentianaceae, Guttiferae (Clusiaceae), and Moraceae families being particularly rich sources. In plants, they often occur as polyhydroxylated parent compounds, which may then be further modified into ethers or glycosides.

Fungi: Both terrestrial and marine fungi are significant producers of xanthones. Fungal xanthones are biosynthetically derived from polyketides. The genus Aspergillus is a notable producer of xanthones in the marine environment.

Lichens: Lichens, which are a symbiotic association between a fungus and an alga or cyanobacterium, are also known to produce a variety of xanthones, some of which are polyhydroxylated.

The distribution of these compounds suggests that the biosynthetic pathways for creating the core xanthone structure have evolved in phylogenetically distant organisms. The presence of multiple hydroxyl groups is a common feature, influencing the compound's solubility and biological activity. The specific hydroxylation patterns, however, can vary significantly between sources, leading to a vast diversity of naturally occurring xanthone structures. While marine environments are a proven source of unique polyhydroxylated xanthones, terrestrial plants and fungi remain the most extensively studied and prevalent sources of this class of compounds.

| Natural Source | Examples of Polyhydroxylated Xanthone Occurrence |

| Marine Fungi | Isolated from endophytic fungi associated with algae and sponges. |

| Terrestrial Fungi | Various fungal species produce a range of xanthone derivatives. |

| Higher Plants | Abundant in families such as Gentianaceae and Guttiferae. |

| Lichens | Found as secondary metabolites in various lichen species. |

Chemical Synthesis and Derivatization Strategies for Xanthone Scaffolds

Methodologies for the Construction of the Xanthone (B1684191) Ring System

The creation of the core tricyclic xanthone structure is the foundational step in synthesizing derivatives like 2,3,6,8-Tetrahydroxy-1-methylxanthone. Several classical and modern methodologies have been established for this purpose.

One of the most traditional and widely used methods involves the cyclization of 2,2'-dihydroxybenzophenones . nih.gov This approach consists of two main steps: a Friedel-Crafts acylation to form the benzophenone (B1666685) intermediate, followed by a cyclization to yield the xanthone scaffold. researchgate.net Another popular classical route is the condensation reaction between salicylic (B10762653) acid derivatives and phenol (B47542) partners, often facilitated by Eaton's reagent (P₂O₅ in CH₃SO₃H). nih.gov

A significant route is the Ullmann condensation reaction , a copper-promoted conversion that can be used to form the diaryl ether linkage, which is a key intermediate that can then be cyclized to form the xanthone ring. nih.govwikipedia.org Though traditionally requiring harsh conditions like high temperatures, modern advancements have introduced soluble copper catalysts and new ligands to make this reaction more efficient. wikipedia.orgnih.gov

More recent synthetic strategies have been developed to offer milder conditions and greater efficiency. These include palladium-catalyzed reactions, domino-type reactions, and syntheses involving highly reactive benzyne (B1209423) intermediates. researchgate.netresearchgate.net The reaction of silylaryl triflates with cesium fluoride (B91410) (CsF) and ortho-heteroatom-substituted benzoates provides an efficient pathway to xanthones, proceeding through a tandem intermolecular nucleophilic coupling and subsequent intramolecular cyclization. nih.gov Additionally, methods using chromen-4-ones as building blocks have become prominent for constructing the xanthone core through [4+2] cycloaddition reactions. researchgate.netresearchgate.net

Table 1: Comparison of Major Xanthone Synthesis Methodologies

| Methodology | Key Intermediates | Typical Conditions | Advantages | Disadvantages |

| Benzophenone Cyclization | 2,2'-Dihydroxybenzophenones | Strong acids (e.g., H₂SO₄), heat | Well-established, versatile | Harsh conditions, potential for side reactions |

| Salicylic Acid Condensation | Salicylic acids, Phenols | Eaton's reagent, heat | Good for certain substitution patterns | Can have regioselectivity issues nih.gov |

| Ullmann Condensation | Aryl halides, Phenols | Copper catalyst, high temperature, polar solvents | Forms key diaryl ether linkage | Traditionally harsh conditions, stoichiometric copper wikipedia.org |

| Benzyne Annulation | Silylaryl triflates, Salicylates | CsF, room temperature to moderate heat | Mild conditions, high efficiency, one-step nih.gov | Requires specific precursors |

| Palladium-Catalyzed Reactions | Salicylaldehydes, Dibromobenzenes | Palladium nanoparticles, base | High yields and regioselectivity mdpi.com | Catalyst cost and sensitivity |

Synthetic Approaches to Polyhydroxylated Xanthones

Introducing multiple hydroxyl groups onto the xanthone scaffold, as seen in this compound, requires specific strategies to control their placement. The electronic nature of the precursors heavily influences the feasibility and outcome of these syntheses. nih.gov

One common approach is to use highly oxygenated starting materials. For instance, the synthesis can begin with polyhydroxylated phenol and salicylic acid derivatives. The Grover, Shah, and Shah reaction, which is a condensation of a phenol and a β-ketoester followed by cyclization, is a classic method applicable here. nih.govresearchgate.net However, a major challenge in synthesizing polyhydroxyxanthones is the potential for multiple reaction sites, leading to mixtures of regioisomers. nih.gov The acidity of different phenolic groups can be exploited for selective protection and deprotection, which is a key strategy for achieving the desired substitution pattern. researchgate.net

For example, when using resorcinol (B1680541) (1,3-dihydroxybenzene) derivatives as precursors, acylation can occur at two different positions, leading to the formation of two distinct xanthone regioisomers. nih.gov Careful selection of catalysts and reaction conditions is crucial to direct the synthesis toward the desired product. The use of protecting groups for hydroxyl functions is often indispensable to prevent unwanted side reactions and ensure regioselectivity. After the core is constructed, these protecting groups are removed in the final steps of the synthesis.

Regioselective Functionalization and Modifications of Xanthone Derivatives

Once the basic xanthone scaffold is formed, further modifications are often necessary to arrive at the target molecule. Regioselective functionalization allows for the introduction of substituents at specific positions on the aromatic rings. The inherent reactivity of the xanthone nucleus can be exploited for reactions like nitration, halogenation, methylation, and formylation. mdpi.com

The positions on the xanthone ring exhibit different levels of reactivity. This allows for selective reactions based on the electronic properties of the existing substituents. For instance, hydroxyl groups are activating and ortho-, para-directing, which can guide the introduction of new functional groups. However, achieving high regioselectivity in polyhydroxylated systems can be difficult. mdpi.com

Modern catalytic methods have greatly improved the ability to perform regioselective modifications. Copper-catalyzed intramolecular electrophilic aromatic substitution (SEAr)-oxidation processes have been developed to access a wide range of diversified xanthone derivatives. researchgate.net Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, can be used to add new carbon-carbon bonds to halogenated xanthone precursors, providing access to more structurally diverse skeletons. nih.gov The ability to tolerate halogen atoms in newer synthetic methodologies is a significant advantage, as these halogens can serve as handles for subsequent functionalization. nih.gov

Challenges in the Total Synthesis of Complex Xanthone Natural Products

The total synthesis of complex natural products, including polycyclic and highly substituted xanthones, is a significant undertaking in organic chemistry that pushes the boundaries of synthetic methodology. numberanalytics.comumich.edu While this compound is a relatively simple structure, the synthesis of more complex xanthones, such as FD-594, highlights the formidable challenges in this field. nih.govnih.gov

A primary challenge is managing the structural complexity . Natural products often possess numerous stereogenic centers, sensitive functional groups, and intricate, fused ring systems. consensus.app The construction of these architectures requires precise stereocontrol and the development of innovative synthetic strategies. consensus.app

Furthermore, achieving a balance between the construction of the molecular skeleton and the introduction of functional groups is crucial. consensus.app Late-stage functionalization, where key groups are added near the end of the synthesis, is often desirable but can be unpredictable. The development of concise and efficient synthetic routes that avoid harsh reaction conditions and tedious workup procedures remains a significant goal. nih.govconsensus.app The synthesis of these complex molecules drives the invention of new chemical reactions and strategies, ultimately advancing the field of organic chemistry. numberanalytics.com

Advanced Spectroscopic and Analytical Characterization of 2,3,6,8 Tetrahydroxy 1 Methylxanthone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. For 2,3,6,8-tetrahydroxy-1-methylxanthone, a combination of one-dimensional and two-dimensional NMR experiments would be employed to assign every proton and carbon atom.

The structural assessment would begin with the acquisition of 1D NMR spectra, namely ¹H (proton) and ¹³C (carbon-13) NMR.

¹H NMR: The proton NMR spectrum is expected to reveal distinct signals for each unique proton in the molecule. Based on the structure, this would include three signals in the aromatic region (typically δ 6.0-8.0 ppm) corresponding to the protons at C-4, C-5, and C-7. A sharp singlet in the aliphatic region (δ 2.0-2.5 ppm) would be characteristic of the methyl group at C-1. Additionally, signals for the four hydroxyl protons would be observed, though their chemical shifts can be broad and variable depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would show 14 distinct signals, one for each carbon atom in the xanthone (B1684191) scaffold and the methyl group. The carbonyl carbon (C-9) would appear significantly downfield (δ > 180 ppm). Carbons bearing hydroxyl groups and the ether-linked carbons would reside in the δ 140-165 ppm range, while the remaining aromatic carbons and the methyl carbon would appear at higher fields.

To definitively assign these signals, 2D NMR experiments are essential:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent. For this molecule, it would show a correlation between the protons at C-5 and C-7, confirming their relationship on the A-ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It would unequivocally link the ¹H signals for H-4, H-5, H-7, and the methyl protons to their corresponding ¹³C signals (C-4, C-5, C-7, and the C-1 methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are two or three bonds away. It is instrumental in piecing together the molecular structure. For instance, the methyl protons (at C-1) would show correlations to C-1, C-2, and C-9a, confirming the placement of the methyl group. The aromatic proton H-4 would show correlations to C-2, C-3, C-4a, and C-9a, locking down the substitution pattern on the B-ring.

The following table summarizes the expected NMR data based on the known structure.

| Position | Expected ¹³C Shift (δ ppm) | Expected ¹H Shift (δ ppm) | Key HMBC Correlations (from ¹H) |

|---|---|---|---|

| 1 | ~110-115 | - | - |

| -CH₃ | ~15-20 | ~2.2 (s, 3H) | C-1, C-2, C-9a |

| 2 | ~145-150 | - | - |

| 3 | ~140-145 | - | - |

| 4 | ~95-100 | ~6.2 (s, 1H) | C-2, C-3, C-4a, C-9a |

| 4a | ~155-160 | - | - |

| 5 | ~100-105 | ~6.4 (d, J≈2.0 Hz) | C-6, C-7, C-8a |

| 6 | ~160-165 | - | - |

| 7 | ~98-102 | ~6.8 (d, J≈2.0 Hz) | C-5, C-6, C-8, C-8a |

| 8 | ~155-160 | - | - |

| 8a | ~105-110 | - | - |

| 9 | >180 | - | - |

| 9a | ~102-108 | - | - |

| 10a | ~145-150 | - | - |

Quantum-chemical calculations, often employing Density Functional Theory (DFT) methods like the Gauge-Independent Atomic Orbital (GIAO) method, are used to predict NMR chemical shifts. This technique is particularly valuable for determining the absolute configuration of complex chiral molecules by comparing the calculated spectra of possible stereoisomers with the experimental data.

However, this compound is an achiral molecule as it possesses a plane of symmetry and lacks stereocenters. Therefore, the application of quantum-chemical NMR calculations for the purpose of absolute configuration determination is not relevant in this case. Instead, these computational methods would be used to support the structural elucidation by predicting the ¹H and ¹³C chemical shifts. A strong correlation between the calculated and experimental NMR data would provide powerful, independent confirmation of the proposed chemical structure.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be used to analyze this compound.

Based on its chemical structure, the molecular formula is C₁₄H₁₀O₆. nih.govebi.ac.uk This corresponds to a calculated monoisotopic mass of 274.04774 Da. HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), thus confirming the elemental composition.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀O₆ |

| Average Mass | 274.228 Da |

| Monoisotopic Mass | 274.04774 Da |

| Expected [M+H]⁺ Ion (HRMS) | 275.05501 m/z |

| Expected [M-H]⁻ Ion (HRMS) | 273.04045 m/z |

Further structural information can be obtained from tandem mass spectrometry (MS/MS) experiments. In an MS/MS experiment, the molecular ion (e.g., [M+H]⁺) is isolated and fragmented by collision with an inert gas. The resulting fragmentation pattern is characteristic of the molecule's structure. For this xanthone, expected fragmentation pathways could include the loss of a methyl radical (•CH₃, 15 Da), loss of carbon monoxide (CO, 28 Da), and retro-Diels-Alder (RDA) cleavages of the central pyrone ring, which can help to deduce the substitution patterns on the aromatic rings.

Electronic Circular Dichroism (ECD) for Chiral Assignment

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light. It is an essential tool for investigating chiral molecules and assigning their absolute configuration. Chiral molecules, which are non-superimposable on their mirror images, will produce a characteristic ECD spectrum, while achiral molecules will not.

The structure of this compound is planar and possesses no stereogenic centers. It is therefore an achiral compound. As a result, it will not exhibit optical activity and will have a null ECD spectrum. Consequently, ECD is not an applicable technique for chiral assignment for this specific compound.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

UV-Vis and IR spectroscopy provide information about the electronic structure and functional groups present in a molecule, respectively.

UV-Vis Spectroscopy: The xanthone core constitutes an extensive chromophore. The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would be expected to show several strong absorption bands characteristic of this class of compounds. Generally, xanthones exhibit two major absorption bands: Band I in the range of 300-380 nm and Band II in the range of 230-260 nm. The exact positions (λₘₐₓ) and intensities of these bands are influenced by the substitution pattern, particularly the hydroxyl groups.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the types of chemical bonds present in a molecule by measuring their vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups.

The following table details the expected characteristic absorption bands in the IR spectrum.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500-3200 (broad) | O-H stretch | Phenolic -OH |

| 3080-3010 | C-H stretch | Aromatic C-H |

| 2960-2850 | C-H stretch | Methyl C-H |

| 1650-1610 | C=O stretch | γ-pyrone (ketone) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1300-1200 | C-O stretch | Aryl ether |

| 1200-1100 | C-O stretch / O-H bend | Phenol (B47542) |

Chromatographic Separation Techniques for Isolation and Purification

The isolation of this compound from a natural source, such as a fungal culture, would involve a multi-step chromatographic process designed to separate it from a complex mixture of other metabolites. Given its polar phenolic nature, a typical purification strategy would be employed.

Initial Extraction: The crude material (e.g., fungal biomass and culture broth) would first be extracted with a series of organic solvents of increasing polarity, such as ethyl acetate (B1210297) and methanol, to generate a crude extract containing the xanthones.

Column Chromatography (CC): The crude extract would be subjected to column chromatography. A common approach is to use silica (B1680970) gel as the stationary phase with a gradient mobile phase, starting with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). Fractions would be collected and monitored by Thin-Layer Chromatography (TLC).

Size-Exclusion Chromatography: Fractions enriched with the target compound may be further purified using size-exclusion chromatography, often with a Sephadex LH-20 stationary phase and methanol as the mobile phase. This technique separates compounds based on their molecular size and is effective at removing pigments and polymeric material.

High-Performance Liquid Chromatography (HPLC): The final purification step to obtain the compound in high purity would involve preparative HPLC. A reversed-phase column (e.g., C18) is typically used for polar compounds like xanthones. The mobile phase would likely consist of a gradient system of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile. nih.gov The purity of the final isolated compound would be assessed by analytical HPLC coupled with a photodiode array (PDA) detector.

Information regarding "this compound" is not available in the public domain.

Following a comprehensive search of scientific literature and databases, no specific in vitro studies detailing the mechanistic investigations of the biological activities of the chemical compound this compound were found.

The requested article, structured around the compound's antioxidant, anti-inflammatory, and antimicrobial properties, cannot be generated with scientific accuracy due to the absence of published research on this specific molecule.

While general information exists for the broader class of compounds known as xanthones, which are known to exhibit a range of biological activities, providing details on related but distinct molecules would not adhere to the specific focus on this compound as requested. Research is available on other hydroxylated and methylated xanthones, but these findings are specific to their unique structures and cannot be accurately extrapolated to the subject compound.

Therefore, in the interest of maintaining scientific integrity and strictly adhering to the provided instructions, the requested article cannot be produced.

Mechanistic Investigations of Biological Activities of 2,3,6,8 Tetrahydroxy 1 Methylxanthone in Vitro Studies

Antimicrobial Activity

Antifungal Potency

No in vitro studies detailing the antifungal potency or mechanism of action for 2,3,6,8-Tetrahydroxy-1-methylxanthone were identified. However, the broader class of xanthones, particularly those isolated from natural sources like the genus Calophyllum, have demonstrated notable antifungal properties. nih.govresearchgate.netnih.gov For instance, xanthones extracted from the heartwood of Calophyllum brasiliensis have shown inhibitory effects on the mycelial growth of the brown rot fungus Postia placenta. researchgate.net Similarly, new xanthones isolated from the stem bark of Calophyllum caledonicum have been evaluated for their antifungal properties against Aspergillus fumigatus and Candida albicans. nih.gov The mechanism of action for antifungal xanthones is often attributed to their ability to disrupt fungal cell wall integrity. nih.gov

Antiviral Effects (e.g., HIV-1 Reverse Transcriptase Inhibition)

Specific data on the antiviral effects of this compound, particularly its ability to inhibit HIV-1 Reverse Transcriptase (RT), are not available. Research on other natural xanthones has shown promising anti-HIV activity. mdpi.com For example, several xanthones isolated from the stems and leaves of Cratoxylum cochinchinense exhibited significant anti-HIV-1 activities, with some compounds showing effective concentrations in the low micromolar range. nih.gov The mechanism of HIV-1 RT inhibition often involves binding to allosteric sites on the enzyme, which induces conformational changes that prevent the conversion of viral RNA to DNA. nih.gov

Enzyme Inhibitory Activities

Acetylcholinesterase (AChE) Inhibition

There is no specific information available regarding the acetylcholinesterase (AChE) inhibitory activity of this compound. However, the xanthone (B1684191) scaffold is recognized as a "privileged structure" in medicinal chemistry and has been explored for its potential as an AChE inhibitor. mdpi.com Synthetic 3-O-substituted xanthone derivatives have been synthesized and evaluated, with some showing significant AChE inhibitory effects in the micromolar range. nih.gov The proposed mechanism for these derivatives involves binding to the active site of AChE, thereby preventing the breakdown of the neurotransmitter acetylcholine. nih.gov

Tyrosine Kinase (p56lck) Inhibition

No studies were found that investigated the inhibitory effect of this compound on the tyrosine kinase p56lck. The lymphocyte-specific protein tyrosine kinase p56lck is a crucial enzyme in T-cell activation, and its inhibition is a target for immunosuppressive therapies. nih.govnih.gov While various classes of compounds have been identified as p56lck inhibitors, there is no specific literature linking the xanthone class, or the specific compound , to this activity.

α-Glucosidase Inhibition

Specific in vitro data on the α-glucosidase inhibitory activity of this compound could not be located. The inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes. nih.gov Numerous studies have demonstrated that various xanthones, particularly those from the genus Garcinia, are potent inhibitors of this enzyme. nih.govresearchgate.net The inhibitory mechanism is generally competitive or mixed-type, where the xanthone molecule binds to the active site of the enzyme, preventing the breakdown of complex carbohydrates into absorbable monosaccharides. nih.gov The presence and position of hydroxyl and other substituent groups on the xanthone core are critical for this inhibitory activity. nih.gov

DNA Topoisomerase I Inhibition

Information regarding the DNA Topoisomerase I inhibitory activity of this compound is not present in the available literature. DNA topoisomerases are essential enzymes for resolving topological issues in DNA during replication and transcription, making them key targets for anticancer drugs. nih.govnih.gov The xanthone skeleton has been identified as a scaffold for developing topoisomerase inhibitors. mdpi.com Certain xanthone derivatives have been shown to act as anticancer agents by inhibiting topoisomerase I and II, which leads to the stabilization of the enzyme-DNA cleavage complex and ultimately triggers cancer cell apoptosis. mdpi.com

Other Biological Modulations (e.g., Antiproliferative, Cancer-Related Protein Kinase Inhibition)

Extensive literature searches did not yield specific in vitro studies on the antiproliferative activity or the inhibition of cancer-related protein kinases for the compound this compound. While research into the anticancer properties of xanthone derivatives is an active field, data detailing the effects of this specific molecule on cancer cell lines or its interaction with protein kinases is not publicly available in the reviewed scientific literature.

The broader class of xanthones, heterocyclic compounds with a dibenzo-γ-pyrone framework, has been a subject of interest in oncology research due to their potential as anticancer agents. nih.govmdpi.com The anticancer activity of xanthone derivatives is reportedly influenced by the type, number, and position of functional groups attached to the xanthone skeleton. nih.govnih.gov Mechanisms of action for various xanthone derivatives include the induction of apoptosis through caspase activation and the inhibition of protein kinases, which can disrupt cancer cell proliferation. nih.gov

For instance, a structurally similar compound, 1,3,6,8-tetrahydroxyxanthone, has been investigated for its anticancer properties. In one study, this compound demonstrated significant activity against the human liver carcinoma cell line (HepG2) with a reported IC50 value of 9.18 μM. pandawainstitute.com Molecular docking studies from the same research suggested that 1,3,6,8-tetrahydroxyxanthone could bind to the active sites of topoisomerase IIα and c-KIT protein kinases, indicating a potential mechanism for its cytotoxic effects. pandawainstitute.com Structure-activity relationship (SAR) analyses on various hydroxylated xanthones have suggested that the antiproliferative activity is significantly influenced by the position and number of hydroxyl groups. researchgate.net

Furthermore, investigations into other methylxanthine compounds, which share a core chemical structure, have shown some potential for inhibiting certain protein kinases. For example, theophylline (B1681296) and caffeine (B1668208) have been found to inhibit pyridoxal (B1214274) kinase, though with varying potencies. nih.gov

However, it is crucial to emphasize that these findings pertain to related but distinct molecules. The specific substitution pattern of a methyl group at position 1 and hydroxyl groups at positions 2, 3, 6, and 8 on the xanthone core of this compound would confer unique chemical and biological properties. Without direct experimental evidence, any potential antiproliferative or protein kinase inhibitory activity of this compound remains speculative. Therefore, no data tables on its specific activity can be provided at this time.

Ecological Role and Bioprospecting Implications

Role of 2,3,6,8-Tetrahydroxy-1-methylxanthone as a Secondary Metabolite in Microbial Interactions

Secondary metabolites are organic compounds produced by microorganisms that are not directly involved in the normal growth, development, or reproduction of the organism. Instead, they often play a crucial role in mediating interactions with other organisms and adapting to environmental pressures. This compound, a metabolite of the fungus Wardomyces anomalus, exemplifies the functional role of such compounds in microbial communities. ebi.ac.uk

In the competitive microbial world, the production of secondary metabolites can provide a distinct advantage. These compounds can act as chemical defense agents, inhibiting the growth of competing microorganisms. nih.gov Research has shown that this compound, isolated from an Enteromorpha species, exhibits antifungal activity against Microbotryum violaceum. nih.gov This antagonistic interaction highlights the role of this xanthone (B1684191) in shaping the microbial community structure by suppressing the growth of susceptible fungi.

The production of such bioactive compounds is often a response to the complex interplay of signals within a microbial community. nih.govnih.gov The synthesis of secondary metabolites like this compound can be triggered by the presence of other microorganisms, suggesting a dynamic role in intra- and interspecies communication and competition. nih.gov This chemical "crosstalk" is fundamental to the functioning and stability of microbial ecosystems.

Chemical Ecology of Xanthones in Marine Environments

The harsh and competitive nature of marine ecosystems has driven the evolution of unique metabolic pathways in marine microorganisms, leading to the production of a diverse array of secondary metabolites, including a significant number of xanthones. nih.govresearchgate.net These compounds are integral to the chemical ecology of marine environments, influencing interactions between different species and their environment.

Marine fungi and actinomycetes are particularly prolific producers of xanthones. nih.govnih.gov These microorganisms can be found in various marine habitats, including sediments and associated with other organisms such as sponges, algae, and corals. ebi.ac.uknih.gov The production of xanthones in these niches is often a strategy for survival, serving as a defense mechanism against predation or competition for resources. nih.gov

The biological activities of marine-derived xanthones are diverse and include antibacterial, antifungal, and antitumor properties. nih.govmdpi.com This broad spectrum of activity underscores their ecological importance as agents of chemical warfare and defense. For instance, the antifungal activity of this compound contributes to the producing organism's ability to secure its ecological niche. nih.gov The distribution and diversity of xanthones in marine environments are therefore a reflection of the evolutionary pressures and the complex web of microbial interactions that characterize these ecosystems.

Bioprospecting of Marine-Derived Microorganisms for Novel Xanthone Derivatives

The unique and diverse chemical structures of marine-derived xanthones, coupled with their potent biological activities, make them a prime target for bioprospecting. researchgate.net The discovery of new bioactive compounds from marine microorganisms holds significant promise for the development of new pharmaceuticals and other biotechnological applications. nih.gov

Marine fungi, particularly those from the genus Aspergillus, and actinomycetes, such as those from the genus Streptomyces, have been identified as rich sources of bioactive xanthones. nih.gov Many of these microorganisms are found as endophytes associated with larger marine organisms like sponges, mangroves, and algae, suggesting a symbiotic relationship where the microorganisms may produce defensive compounds for their host. ebi.ac.uknih.gov

The process of bioprospecting for novel xanthones involves the isolation of marine microorganisms, cultivation under laboratory conditions, and screening for the production of bioactive compounds. Modern techniques in genomics and metabolomics are increasingly being used to identify and characterize novel xanthone biosynthetic pathways, even those that are not expressed under standard laboratory conditions, often referred to as "silent" gene clusters. nih.gov The exploration of these untapped metabolic pathways in marine-derived microorganisms is expected to lead to the discovery of a new generation of xanthone derivatives with unique chemical structures and potent biological activities.

Computational Chemistry and Molecular Modeling Studies of 2,3,6,8 Tetrahydroxy 1 Methylxanthone

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For 2,3,6,8-Tetrahydroxy-1-methylxanthone, MD simulations would be instrumental in understanding its conformational landscape, the influence of solvent on its structure, and its dynamic behavior.

MD simulations could reveal the preferred spatial arrangements of the four hydroxyl groups and the methyl group attached to the xanthone (B1684191) core. The orientation of these functional groups, particularly the hydroxyl groups, can significantly influence the molecule's polarity, solubility, and ability to interact with biological targets. Intramolecular hydrogen bonding between adjacent hydroxyl groups or between a hydroxyl group and the carbonyl oxygen of the xanthone scaffold is a key determinant of the molecule's conformational stability. A study on monohydroxyxanthones has shown that the hydroxyl substituent tends to be coplanar with the aromatic ring, and in the case of 1-hydroxyxanthone, an intramolecular hydrogen bond with the carbonyl oxygen is the predominant conformation. mdpi.com

A typical MD simulation for this compound would involve placing the molecule in a simulated solvent box (e.g., water) and calculating the forces between atoms using a force field. The simulation would then solve Newton's equations of motion to track the trajectory of each atom over a set period, often on the nanosecond to microsecond scale. Analysis of these trajectories would provide information on stable conformations and the energetic barriers between them.

Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of this compound (Note: The following data is illustrative and based on typical outputs for similar molecules, as direct simulation data for this compound is not available in the cited literature.)

| Simulation Parameter | Illustrative Value/Observation |

| Simulation Time | 100 ns |

| Solvent | Explicit Water (e.g., TIP3P model) |

| Predominant Conformation | Planar xanthone core with specific hydroxyl group orientations stabilized by intramolecular hydrogen bonds. |

| Root Mean Square Deviation (RMSD) | Low RMSD for the xanthone core, indicating structural stability. Higher RMSD for flexible hydroxyl and methyl groups. |

| Radial Distribution Function | Analysis would indicate the solvation shell structure and specific hydrogen bonding patterns with water molecules. |

Quantum Mechanical Calculations for Electronic Properties

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules with high accuracy. researchgate.net For this compound, QM calculations can provide deep insights into its reactivity, spectral properties, and intermolecular interaction capabilities.

These calculations can determine a variety of electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or enzymes.

Furthermore, QM methods can be used to calculate properties such as dipole moment, polarizability, and various spectroscopic parameters that can be compared with experimental data. For instance, calculated vibrational frequencies can aid in the interpretation of infrared (IR) spectra.

Table 2: Representative Electronic Properties of a Hydroxylated Xanthone Derivative Calculated by DFT (Note: This table presents typical electronic properties that would be calculated for a molecule like this compound, based on studies of similar compounds. researchgate.net The values are illustrative.)

| Electronic Property | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | 4.3 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 3.5 D |

| Chemical Hardness | Resistance to change in electron configuration | 2.15 eV |

| Electrophilicity Index | Propensity to accept electrons | 1.8 |

Cheminformatics for Compound Library Analysis

Cheminformatics involves the use of computational methods to analyze large sets of chemical data. For this compound, cheminformatics approaches can be used to compare its properties to those of other known compounds, predict its biological activities, and assess its drug-likeness. researchgate.net

By representing the molecule as a set of numerical descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors, logP), it can be placed within a multidimensional chemical space. This allows for similarity searching against large compound libraries to identify molecules with similar properties, which may in turn have similar biological activities.

Pharmacophore modeling is another powerful cheminformatics technique. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that are responsible for a molecule's biological activity. By analyzing the structure of this compound, a pharmacophore model could be developed and used to screen virtual compound libraries for other molecules that fit the model and are therefore potential candidates for a specific biological target.

Furthermore, cheminformatics tools are often used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions are valuable in the early stages of drug discovery to identify potential liabilities of a compound. For this compound, such analyses could predict its oral bioavailability, blood-brain barrier permeability, and potential for hepatotoxicity, among other properties. researchgate.net

Table 3: Illustrative Cheminformatics Descriptors and Predictions for this compound (Note: The following data is representative of the output from cheminformatics software and is not based on direct studies of the target compound.)

| Descriptor/Prediction | Description | Illustrative Value/Prediction |

| Molecular Weight | The mass of one mole of the compound | 274.23 g/mol |

| LogP (octanol-water partition coefficient) | A measure of lipophilicity | 2.1 |

| Number of Hydrogen Bond Donors | Number of OH and NH groups | 4 |

| Number of Hydrogen Bond Acceptors | Number of O and N atoms | 6 |

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness | Compliant |

| Predicted Biological Activity | Based on similarity to known active compounds | Potential antioxidant, potential enzyme inhibitor |

Future Research Avenues and Advanced Methodological Considerations

Elucidation of Undiscovered Biosynthetic Genes and Enzymes for Xanthones

The biosynthesis of xanthones in plants is a complex process originating from the shikimate and acetate (B1210297) pathways. mdpi.com These pathways converge to form a key intermediate, 2,3′,4,6-tetrahydroxybenzophenone, which then undergoes cyclization to create the core xanthone (B1684191) scaffolds, primarily 1,3,5-trihydroxyxanthone (B1664532) (1,3,5-THX) and 1,3,7-trihydroxyxanthone (1,3,7-THX). frontiersin.orgnih.govnih.gov While several upstream enzymes like Phenylalanine Ammonia-Lyase (PAL) and Benzoate-CoA Ligase (BZL) have been characterized, many of the subsequent enzymes responsible for the vast diversity of xanthone derivatives remain undiscovered. mdpi.comnih.gov

Future research must focus on identifying and characterizing the downstream "tailoring" enzymes. These include specific hydroxylases, methyltransferases, prenyltransferases, and glycosyltransferases that modify the basic xanthone core to produce compounds like 2,3,6,8-Tetrahydroxy-1-methylxanthone. For instance, while pathways for certain xanthone glucosides and derivatives have been proposed, the specific enzymes catalyzing these reactions are often unknown. mdpi.comfrontiersin.org In fungi and bacteria, which synthesize xanthones through a distinct polyketide pathway, there is also a significant need to uncover the full enzymatic machinery. mdpi.comrsc.orgresearchgate.net The discovery of novel enzymes, such as unique terpene cyclases and oxidative-ring contraction enzymes in fungal pathways, highlights the potential for finding entirely new biocatalysts. nih.gov Pinpointing these genes and enzymes is crucial for understanding natural diversity and for enabling biotechnological production. researchgate.net

| Enzyme Class | Known Roles in Xanthone Biosynthesis | Future Research Focus |

|---|---|---|

| Benzophenone (B1666685) Synthase (BPS) | Catalyzes the formation of the benzophenone intermediate. mdpi.com | Discovering isoforms with different substrate specificities. |

| Cytochrome P450 Monooxygenases (CYPs) | Catalyze the oxidative cyclization to form the xanthone core and subsequent hydroxylations. mdpi.comfrontiersin.org | Identifying the specific CYPs responsible for the diverse hydroxylation patterns on the xanthone scaffold. |

| O-Methyltransferases (OMTs) | Transfer methyl groups to hydroxyl moieties on the xanthone ring. | Characterizing the regioselectivity of OMTs to understand the formation of specific methoxyxanthones. |

| Prenyltransferases (PTs) | Attach prenyl groups to the xanthone core, increasing lipophilicity and bioactivity. | Elucidating the full complement of PTs in xanthone-producing organisms and their specific roles. frontiersin.org |

| Glycosyltransferases (GTs) | Attach sugar moieties to form xanthone glycosides. nih.gov | Identifying GTs that produce specific C- and O-glycosides, such as mangiferin. frontiersin.org |

Application of Advanced Synthetic Biology and Metabolic Engineering for Xanthone Production

The limited availability of many xanthones from natural sources presents a major bottleneck for research and development. Synthetic biology and metabolic engineering offer a sustainable and scalable alternative for producing high-value compounds like this compound. frontiersin.orgnih.gov These disciplines involve the rational design and engineering of metabolic pathways in microbial hosts, often referred to as "cell factories," such as Saccharomyces cerevisiae (yeast) or Escherichia coli. nih.govnih.gov

The general strategy involves transferring the identified biosynthetic genes from plants or fungi into a microbial chassis. nih.gov This requires several key steps:

Pathway Reconstruction: Assembling all the necessary genes for the biosynthetic pathway in the host organism. dtu.dk

Precursor Supply Optimization: Engineering the host's central metabolism to increase the availability of essential precursors, such as acetyl-CoA and aromatic amino acids. nih.gov

Enzyme Optimization: Fine-tuning the expression levels of pathway enzymes and exploring enzyme variants with improved activity to maximize product yield and minimize unwanted byproducts. nih.gov

Compartmentalization: Directing metabolic pathways to specific cellular organelles, like mitochondria or vacuoles, to improve efficiency and isolate toxic intermediates. researchgate.net

By applying these principles, researchers can create customized microorganisms capable of producing specific xanthones from simple carbon sources like glucose. nih.govdtu.dk This approach not only ensures a consistent supply of the target compound but also facilitates the production of novel, "unnatural" xanthone derivatives through combinatorial biosynthesis, where enzymes from different organisms are mixed and matched. rsc.org

Exploration of Novel Biological Targets and Polypharmacology of this compound

Xanthones are recognized for their ability to interact with multiple biological targets, a concept known as polypharmacology. nih.govresearchgate.net This promiscuity is a key feature of their broad spectrum of bioactivities, including anticancer, anti-inflammatory, and antimicrobial effects. mdpi.commdpi.com The anticancer activity of xanthones, for example, has been attributed to their ability to inhibit protein kinases, topoisomerases, and aromatase, as well as to activate caspase-mediated apoptosis. mdpi.com

For this compound, a crucial area of future research is to move beyond general bioactivity screening and identify its specific molecular targets. The diverse arrangement of hydroxyl and methyl groups on its scaffold suggests it could interact with a variety of proteins. researchgate.net Advanced research avenues include:

Target Deconvolution: Using techniques like affinity chromatography, chemical proteomics, and computational docking to identify the direct binding partners of the compound within the cell.

Kinase Profiling: Screening the compound against a broad panel of human kinases to determine if it acts as a kinase inhibitor, a common mechanism for anticancer drugs. frontiersin.org

Pathway Analysis: Investigating its effects on major signaling pathways implicated in disease, such as NF-κB, Nrf2, or oncogenic pathways involving G-quadruplex DNA. acs.org

Understanding the polypharmacology of this compound will provide a mechanistic basis for its observed biological effects and could reveal novel therapeutic applications. Elucidating the exact biological targets is essential for developing these compounds into potent drugs. nih.gov

Integration of Omics Technologies (e.g., Genomics, Proteomics) in Xanthone Research

The rapid advancement of high-throughput "omics" technologies is revolutionizing medicinal plant research and natural product discovery. frontiersin.orgnih.gov An integrated multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of the biological systems in xanthone-producing organisms. nih.govmdpi.com

Genomics: Whole-genome sequencing of xanthone-producing plants, fungi, and bacteria can reveal biosynthetic gene clusters (BGCs) that encode the entire pathway for a secondary metabolite. nih.govfrontiersin.org This is a powerful tool for discovering novel biosynthetic genes.

Transcriptomics (RNA-seq): This technology measures the expression levels of all genes under specific conditions. By comparing the transcriptomes of a plant under elicitor-treated (e.g., exposed to a pathogen) versus control conditions, researchers can identify which biosynthetic genes are upregulated to produce defensive compounds like xanthones. frontiersin.org

Proteomics: This involves the large-scale study of proteins. Proteomics can identify the actual enzymes present in a cell at a given time, confirming that the genes identified through genomics and transcriptomics are translated into functional proteins. mdpi.com

Metabolomics: This is the comprehensive analysis of all metabolites within a biological sample. It allows researchers to profile the full spectrum of xanthones and other related compounds produced by an organism, providing the chemical phenotype that results from gene expression and protein activity. frontiersin.orgnih.gov

By integrating these datasets, researchers can build comprehensive models that link genes to enzymes to final products, significantly accelerating the elucidation of complex biosynthetic pathways and their regulation. nih.govresearchgate.net

| Omics Technology | Application in Xanthone Research | Key Outcomes |

|---|---|---|

| Genomics | Sequencing genomes of xanthone-producing organisms. frontiersin.org | Identification of biosynthetic gene clusters and novel enzyme-encoding genes. nih.gov |

| Transcriptomics | Analyzing gene expression in response to elicitors or at different developmental stages. frontiersin.org | Pinpointing genes actively involved in xanthone biosynthesis under specific conditions. |

| Proteomics | Identifying and quantifying the full set of proteins (enzymes) in a cell. mdpi.com | Confirming the presence and abundance of biosynthetic enzymes. |

| Metabolomics | Profiling all small-molecule metabolites, including xanthones and their precursors. nih.gov | Correlating gene/enzyme expression with the production of specific xanthone compounds. frontiersin.org |

Development of High-Throughput Screening (HTS) Assays for Xanthone Activity Profiling

To efficiently explore the therapeutic potential of the vast chemical diversity of natural and synthetic xanthones, high-throughput screening (HTS) is indispensable. nih.gov HTS uses automation and miniaturized assays to test thousands of compounds rapidly against specific biological targets or cellular models. nih.govresearchgate.net The development of robust and reliable HTS assays is a key future direction for xanthone research.

Two main types of HTS assays are particularly relevant:

Target-Based Assays: These assays measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor. For xanthones, this could involve screening for inhibitors of kinases, proteases, or other enzymes implicated in disease. nih.gov

Cell-Based (Phenotypic) Assays: These assays measure the effect of a compound on whole cells. nih.gov Examples include assays for cytotoxicity against cancer cell lines, inhibition of microbial growth, or activation of specific cellular pathways using reporter genes (e.g., luciferase assays). mdpi.com

A significant challenge in HTS with natural products is the potential for interference from complex mixtures or compounds that non-specifically affect the assay technology. nih.gov Therefore, future efforts must focus on developing sophisticated assays with appropriate counter-screens to eliminate false positives and identify genuine bioactive hits. thieme-connect.com The establishment of a diverse library of xanthone derivatives coupled with a panel of HTS assays will dramatically accelerate the discovery of new drug leads. nih.gov

Mechanistic Studies on Host-Microbe Interactions Influencing Xanthone Production

Plants exist in a complex ecosystem where they constantly interact with a diverse range of microorganisms, including pathogens, commensals, and symbionts. oup.com These interactions are often mediated by secondary metabolites. nih.gov Xanthones frequently act as phytoalexins—antimicrobial compounds produced by plants in response to pathogen attack or microbial elicitors. mdpi.com

A fascinating and underexplored research avenue is the mechanistic study of how microbes influence the biosynthesis of xanthones. It is known that treating plant cell cultures with elicitors, such as components of fungal cell walls (e.g., chitosan), can significantly increase xanthone production. mdpi.com However, the precise mechanisms are not fully understood.

Future research should focus on:

Identifying the specific microbial molecules (Microbe-Associated Molecular Patterns, or MAMPs) that are recognized by plant cells to trigger xanthone biosynthesis.

Elucidating the plant's signal transduction pathways that connect the perception of a microbial signal to the upregulation of xanthone biosynthetic genes.

Exploring the role of the plant microbiome, including endophytic fungi and rhizosphere bacteria, in modulating the baseline and induced production of xanthones in whole plants. taylorfrancis.com

A deeper understanding of these host-microbe interactions could lead to novel strategies for enhancing the production of valuable xanthones in both plant-based and cell culture systems, using beneficial microbes or their elicitors as a production stimulant. taylorfrancis.com

常见问题

Q. How is 2,3,6,8-tetrahydroxy-1-methylxanthone structurally characterized, and what analytical techniques are critical for confirming its purity?

Structural elucidation relies on Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) . For example, 1H NMR (500 MHz, DMSO-d6) reveals distinct proton signals at δ 2.58 (s, H-11) and δ 13.61 (s, OH-8), consistent with hydroxyl and methyl groups . HRMS (ESI) confirms the molecular formula (e.g., C14H10O5 for analogs) and fragmentation patterns . Purity validation requires HPLC with UV detection at λmax ~239–359 nm, depending on substituents .

Q. What synthetic routes are available for this compound, and how are yields optimized?

Synthesis often involves polyphenolic precursor condensation with dehydrating agents (e.g., acetic anhydride). Key steps include pH and temperature control (e.g., reflux in MeOH for 6–8 hours) to stabilize hydroxyl groups . Yield optimization requires vacuum liquid chromatography (VLC) for fractionation and TLC monitoring to track reaction progress . Pre-purification via solvent polarity gradients improves final purity .

Q. What preliminary biological activities are reported for this compound?

this compound exhibits antiviral activity (IC50 values in EV71 and HIV-1 RT models) and antioxidant properties via free radical scavenging . Its hydroxyl-rich structure enhances interaction with cellular targets, such as viral enzymes or oxidative stress pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural analysis?

Discrepancies in NMR or MS data (e.g., unexpected peaks or fragmentation) necessitate cross-validation with HMBC, COSY, and DEPT experiments to confirm connectivity . For example, HMBC correlations clarify long-range coupling between hydroxyl protons and adjacent carbons . Comparative analysis with literature data (e.g., Abdel-Lateff et al., 2002) is critical for resolving ambiguities .

Q. What experimental designs are optimal for studying its mechanism of action in antiviral assays?

Use cell-based viral inhibition assays (e.g., EV71 or H1N1 models) with dose-response curves to determine IC50 values . Include controls for cytotoxicity (e.g., MTT assays) and validate target engagement via enzyme inhibition studies (e.g., HIV-1 reverse transcriptase activity) . Molecular docking simulations can predict interactions with viral protease active sites .

Q. How do structural modifications (e.g., prenylation or methylation) alter bioactivity?

Prenylation at C-5 or C-7 (e.g., in analogs like 1,3,5,6-tetrahydroxy-4-prenylxanthone) enhances lipophilicity and membrane permeability, improving antiviral efficacy . Conversely, methylation of hydroxyl groups reduces solubility but may increase metabolic stability . Structure-activity relationship (SAR) studies should compare IC50 values and pharmacokinetic profiles .

Q. What strategies mitigate degradation during storage or bioassays?

Store the compound at -20°C in anhydrous, oxygen-free environments to prevent hydroxyl group oxidation . In bioassays, use antioxidant buffers (e.g., ascorbic acid) to stabilize reactive phenolic moieties . Lyophilization or encapsulation in cyclodextrins improves long-term stability .

Methodological Notes

- Synthesis Reproducibility : Ensure strict control of reaction stoichiometry and solvent purity to avoid byproducts .

- Bioassay Validation : Use orthogonal assays (e.g., ELISA and Western blot) to confirm mechanism-of-action hypotheses .

- Data Contradictions : Cross-reference spectral libraries (e.g., Dictionary of Natural Products) for rare analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。